3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethylamino group, and a pyrimidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
3-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20ClN5O/c1-3-22-20-23-13(2)11-18(26-20)24-16-7-9-17(10-8-16)25-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,25,27)(H2,22,23,24,26) |
InChI Key |
DIWFFZMSSDHFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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